molecular formula C14H16N2O2 B2731698 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide CAS No. 1049189-01-6

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B2731698
CAS No.: 1049189-01-6
M. Wt: 244.294
InChI Key: CBHXPKBJTNRHHY-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 3-methylisoxazol-5-yl group attached to an acetamide moiety

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenylamine and 3-methylisoxazole.

    Acylation Reaction: The 3,4-dimethylphenylamine undergoes an acylation reaction with an acylating agent, such as acetyl chloride, to form the corresponding acetamide intermediate.

    Coupling Reaction: The acetamide intermediate is then coupled with 3-methylisoxazole under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or isoxazole rings are replaced with other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the phenyl or isoxazole rings.

    N-(3-methylisoxazol-5-yl)-2-phenylacetamide: This compound has a phenyl group instead of a 3,4-dimethylphenyl group, which may result in different chemical and biological properties.

    2-(3,4-dimethylphenyl)-N-(isoxazol-5-yl)acetamide: This compound lacks the methyl group on the isoxazole ring, which may affect its reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-4-5-12(6-10(9)2)8-13(17)15-14-7-11(3)16-18-14/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHXPKBJTNRHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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